

# Spectroscopic Profile of (2-Bromo-6-nitrophenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Bromo-6-nitrophenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **(2-Bromo-6-nitrophenyl)methanol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the characterization of this and related compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Bromo-6-nitrophenyl)methanol**. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous substituted aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton. The electron-withdrawing nature of the nitro and bromo groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Notes
Aromatic H	7.5 - 8.0	Multiplet	The three aromatic protons will likely appear as a complex multiplet due to spin-spin coupling.
-CH <sub>2</sub> - (Methanol)	~4.8	Singlet or Doublet	This signal may appear as a singlet, or a doublet if coupled to the hydroxyl proton.
-OH (Hydroxyl)	Variable (2.0 - 5.0)	Broad Singlet or Triplet	The chemical shift and multiplicity are highly dependent on solvent, concentration, and temperature. It may couple with the adjacent methylene protons to form a triplet.

<sup>13</sup>C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on each unique carbon environment in the molecule. The carbons attached to the electronegative bromine and nitro groups, as well as the carbon of the methanol group, will have characteristic chemical shifts. Aromatic carbons typically resonate in the 120-150 ppm range[1].

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-Br (ipso-carbon)	115 - 125	The carbon directly attached to the bromine atom.
C-NO <sub>2</sub> (ipso-carbon)	145 - 155	The carbon directly attached to the nitro group.
Aromatic C-H	120 - 140	The carbons in the aromatic ring bonded to hydrogen.
Aromatic C-CH <sub>2</sub> OH (ipso-carbon)	135 - 145	The carbon in the aromatic ring attached to the methanol group.
-CH <sub>2</sub> - (Methanol)	60 - 70	The carbon of the methanol group.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. The nitro group has very strong and characteristic symmetric and asymmetric stretching vibrations[2][3].

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Broad, Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic, -CH <sub>2</sub> -)	2850 - 3000	Medium
N-O Asymmetric Stretch (Nitro)	1520 - 1560	Very Strong
N-O Symmetric Stretch (Nitro)	1340 - 1380	Very Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (Alcohol)	1000 - 1260	Strong
C-Br Stretch	500 - 600	Medium to Strong

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M<sup>+</sup> and M+2)[4][5]. Aromatic alcohols often show a prominent molecular ion peak[6].

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Notes
231/233	[M] <sup>+</sup> (Molecular Ion)	Isotopic pattern due to <sup>79</sup> Br and <sup>81</sup> Br.
214/216	[M-OH] <sup>+</sup>	Loss of the hydroxyl radical.
201/203	[M-CH <sub>2</sub> O] <sup>+</sup>	Loss of formaldehyde.
185/187	[M-NO <sub>2</sub> ] <sup>+</sup>	Loss of the nitro group.
106	[C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup>	Fragment corresponding to the benzaldehyde radical cation.
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation.

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Weigh approximately 5-10 mg of **(2-Bromo-6-nitrophenyl)methanol**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
  - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
  - Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
  - Phase and baseline correct the spectrum.
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

- Reference the chemical shifts to the internal standard or the residual solvent peak.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the mixture into a pellet press.
  - Apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

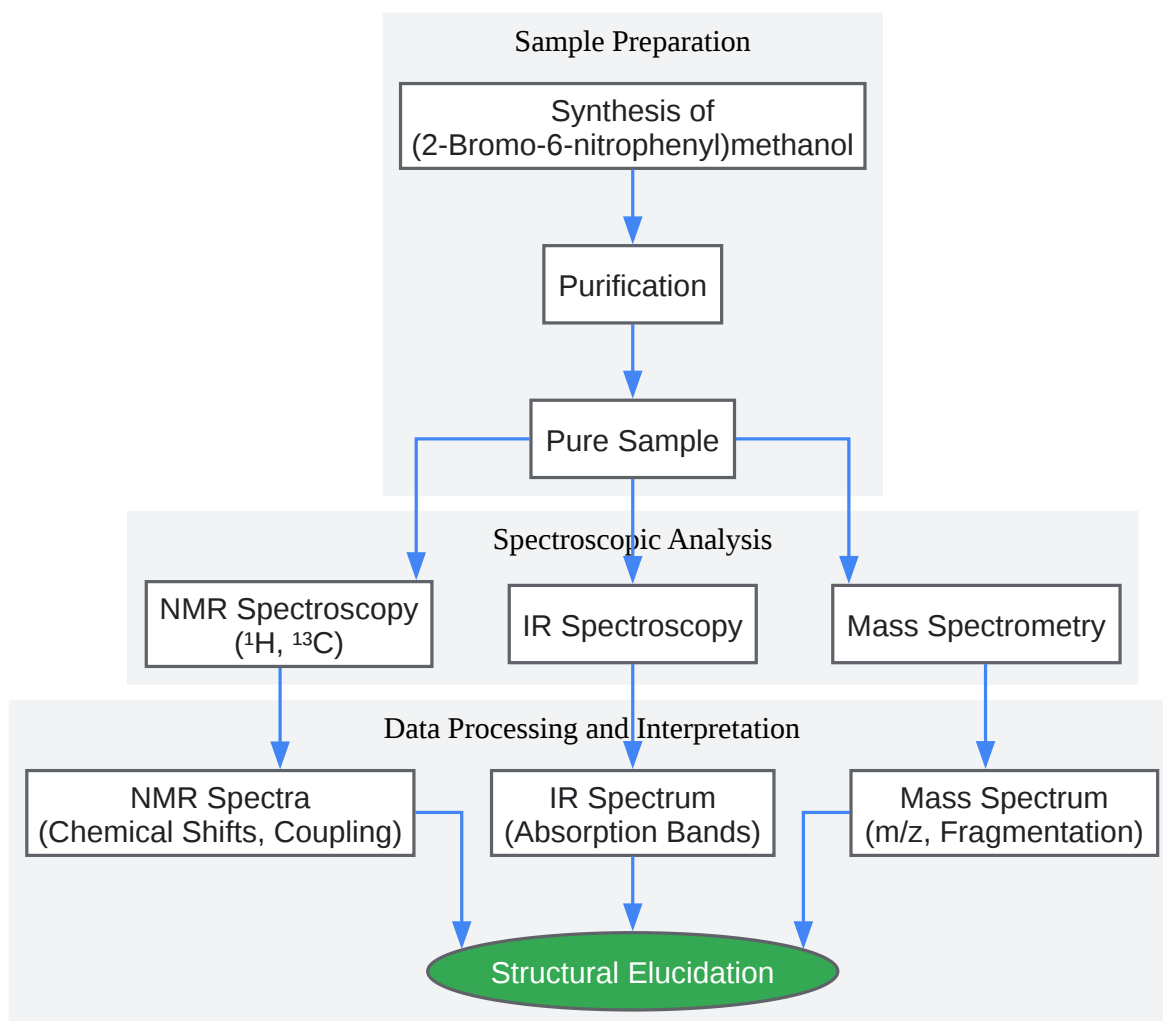
## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction:
  - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

- Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
  - Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation<sup>[7]</sup>.
- Mass Analysis:
  - Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
  - Separate the ions based on their mass-to-charge ( $m/z$ ) ratio.
- Data Analysis:
  - Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
  - Examine the isotopic patterns to confirm the presence of bromine.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Bromo-6-nitrophenyl)methanol**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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